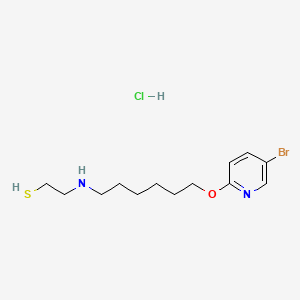
Ethanethiol, 2-(6-(5-bromo-2-pyridyloxy)hexyl)amino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-(6-(5-bromo-2-pyridyloxy)hexyl)amino-, hydrochloride is a complex organic compound with the molecular formula C12H20BrClN2OS. This compound is known for its unique structure, which includes a brominated pyridine ring and a thiol group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(6-(5-bromo-2-pyridyloxy)hexyl)amino-, hydrochloride typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, pyridine, is brominated using bromine in the presence of a catalyst to form 5-bromo-2-pyridine.
Ether Formation: The brominated pyridine is then reacted with a suitable alcohol to form the pyridyloxy group.
Amine Introduction: The resulting compound is then reacted with hexylamine to introduce the hexylamino group.
Thiol Addition: Finally, ethanethiol is added to the compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(6-(5-bromo-2-pyridyloxy)hexyl)amino-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The brominated pyridine ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Disulfides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethanethiol, 2-(6-(5-bromo-2-pyridyloxy)hexyl)amino-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of Ethanethiol, 2-(6-(5-bromo-2-pyridyloxy)hexyl)amino-, hydrochloride involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The brominated pyridine ring can interact with nucleic acids and other biomolecules, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride
- Ethanethiol, 2-(4-(5-bromo-2-pyridyloxy)butyl)amino-, hydrochloride
Uniqueness
Ethanethiol, 2-(6-(5-bromo-2-pyridyloxy)hexyl)amino-, hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
41287-56-3 |
|---|---|
Molecular Formula |
C13H22BrClN2OS |
Molecular Weight |
369.75 g/mol |
IUPAC Name |
2-[6-(5-bromopyridin-2-yl)oxyhexylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C13H21BrN2OS.ClH/c14-12-5-6-13(16-11-12)17-9-4-2-1-3-7-15-8-10-18;/h5-6,11,15,18H,1-4,7-10H2;1H |
InChI Key |
NSSIGKVPZKVTNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)OCCCCCCNCCS.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















